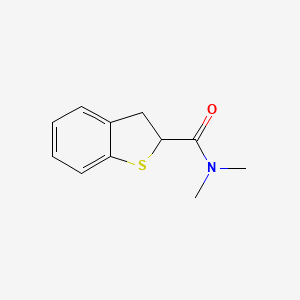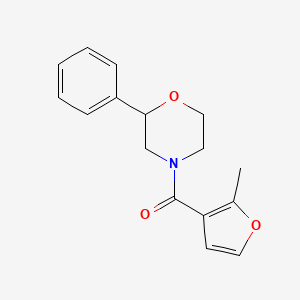
4-(2-Ethylmorpholine-4-carbonyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Ethylmorpholine-4-carbonyl)benzonitrile, also known as EMBN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 263.3 g/mol. EMBN is synthesized through a multi-step process, and its synthesis method is crucial to obtaining a pure product.
作用機序
The mechanism of action of 4-(2-Ethylmorpholine-4-carbonyl)benzonitrile is not fully understood, but it is believed to act through different pathways depending on the desired effect. 4-(2-Ethylmorpholine-4-carbonyl)benzonitrile has been shown to inhibit the activity of enzymes such as topoisomerase II and caspase-3, which are involved in cell proliferation and apoptosis, respectively. It has also been found to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB.
Biochemical and Physiological Effects:
4-(2-Ethylmorpholine-4-carbonyl)benzonitrile has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. 4-(2-Ethylmorpholine-4-carbonyl)benzonitrile has also been shown to inhibit the proliferation of cancer cells by blocking the activity of topoisomerase II. In addition, 4-(2-Ethylmorpholine-4-carbonyl)benzonitrile has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
4-(2-Ethylmorpholine-4-carbonyl)benzonitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity, making it a safe compound to use in experiments. However, the limitations of 4-(2-Ethylmorpholine-4-carbonyl)benzonitrile include its low solubility in water, which can make it difficult to use in experiments that require aqueous solutions. In addition, 4-(2-Ethylmorpholine-4-carbonyl)benzonitrile can be expensive to synthesize, which can limit its use in large-scale experiments.
将来の方向性
For research on 4-(2-Ethylmorpholine-4-carbonyl)benzonitrile include studying its mechanism of action in more detail, identifying its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's, and developing new synthesis methods to improve its yield and purity. Additionally, more research is needed to explore the limitations of 4-(2-Ethylmorpholine-4-carbonyl)benzonitrile and develop new methods to overcome them.
合成法
4-(2-Ethylmorpholine-4-carbonyl)benzonitrile is synthesized through a multi-step process that involves the reaction of 2-ethylmorpholine with phosgene, followed by the reaction of the resulting product with 4-cyanobenzoyl chloride. The final product is obtained through purification using column chromatography. The purity of 4-(2-Ethylmorpholine-4-carbonyl)benzonitrile is crucial for its use in scientific research, and various purification methods such as recrystallization and HPLC have been used to obtain a pure product.
科学的研究の応用
4-(2-Ethylmorpholine-4-carbonyl)benzonitrile has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral properties. 4-(2-Ethylmorpholine-4-carbonyl)benzonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-(2-Ethylmorpholine-4-carbonyl)benzonitrile has been studied for its potential use in the treatment of viral infections such as HIV and herpes simplex virus.
特性
IUPAC Name |
4-(2-ethylmorpholine-4-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-13-10-16(7-8-18-13)14(17)12-5-3-11(9-15)4-6-12/h3-6,13H,2,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBWXKHERXNMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B7493182.png)
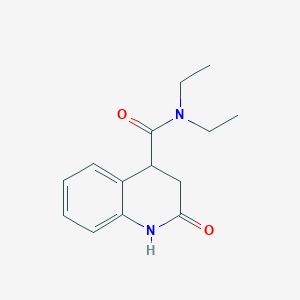

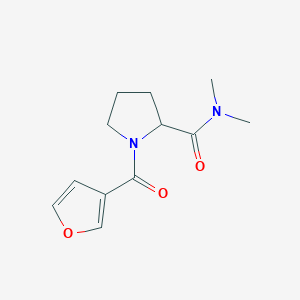
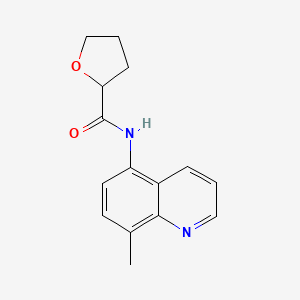
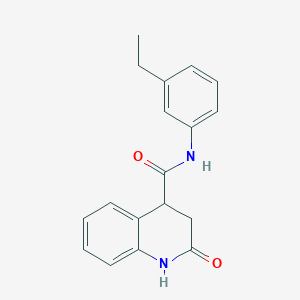
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7493250.png)
![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide](/img/structure/B7493251.png)
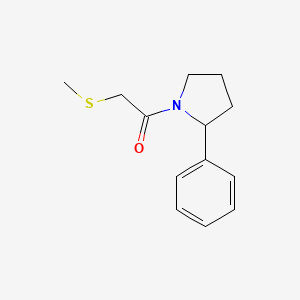

![4-[4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7493270.png)

